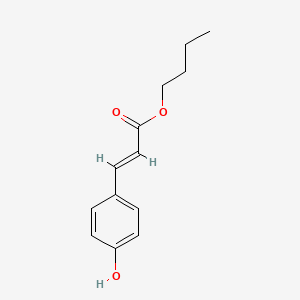
Butyl p-coumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (E)-3-(4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, and coatings. This particular compound features a butyl group attached to the acrylate moiety, with a hydroxyphenyl group in the para position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxyphenyl)acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Butyl (E)-3-(4-hydroxyphenyl)acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. Flow microreactor systems are often employed to facilitate the esterification reaction, providing a sustainable and scalable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated butyl esters.
Substitution: Various substituted phenyl acrylates.
Scientific Research Applications
Butyl (E)-3-(4-hydroxyphenyl)acrylate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its role in the formulation of pharmaceutical excipients and drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl (E)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. Additionally, the butyl group contributes to the hydrophobicity of the compound, affecting its solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Lacks the hydroxyphenyl group, making it less reactive in certain chemical reactions.
Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical properties and reactivity.
Methyl (E)-3-(4-hydroxyphenyl)acrylate: Contains a methyl group, leading to different solubility and reactivity profiles.
Uniqueness
Butyl (E)-3-(4-hydroxyphenyl)acrylate is unique due to the presence of both the butyl and hydroxyphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3/b9-6+ |
InChI Key |
XEPISKMSORQJRU-RMKNXTFCSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















